2-Methyl-benzooxazole-6-carboxylic acid amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

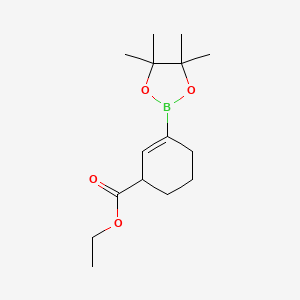

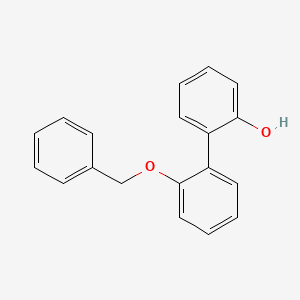

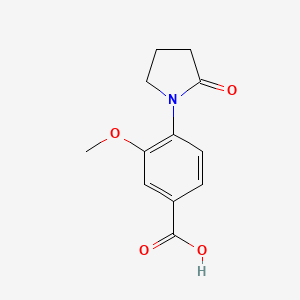

“2-Methyl-benzooxazole-6-carboxylic acid amide” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17202 .

Synthesis Analysis

The synthesis of benzoxazole derivatives, which includes “this compound”, has been extensively studied. One common method involves the use of 2-aminophenol as a precursor . Another method involves the condensation of carboxylic acids with amino alcohols .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring and a carboxylic acid amide group . The benzoxazole ring is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The carboxylic acid amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis

Amides, including “this compound”, can undergo various chemical reactions. For instance, they can be hydrolyzed into a carboxylic acid and ammonia or an amine by heating in an acidic or basic aqueous solution . They can also be reduced to amines using reducing agents .Wissenschaftliche Forschungsanwendungen

MBOCA is used in a variety of scientific research applications, including as a fluorescent dye, a catalyst for chemical reactions, and a reagent for the synthesis of organic compounds. As a fluorescent dye, MBOCA is used to tag proteins and other molecules, allowing researchers to track their motion and interactions in living cells. As a catalyst, MBOCA is used to speed up chemical reactions, such as the oxidation of alcohols. As a reagent, MBOCA is used to synthesize a variety of organic compounds, such as amides, esters, and nitriles.

Wirkmechanismus

Target of Action

Similar benzoxazole derivatives have been reported to inhibit cholinesterases , and have anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes . These enzymes play a crucial role in inflammation and pain signaling in the body.

Mode of Action

Benzoxazole derivatives have been reported to inhibit cholinesterases on both the peripheral anionic and catalytic anionic sides . In the context of anti-inflammatory activity, benzoxazole derivatives have shown inhibition of COX-1 and COX-2 enzymes .

Biochemical Pathways

Based on the reported activities of similar benzoxazole derivatives, it can be inferred that the compound may influence pathways related to inflammation and pain signaling, particularly those involving cox-1 and cox-2 enzymes .

Result of Action

Similar benzoxazole derivatives have demonstrated anti-inflammatory properties by inhibiting cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the body’s inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using MBOCA in lab experiments is its versatility. It can be used as a fluorescent dye, a catalyst for chemical reactions, and a reagent for the synthesis of organic compounds. The main limitation of MBOCA is its cost, as it is more expensive than other fluorescent dyes and reagents.

Zukünftige Richtungen

MBOCA has a wide range of potential future applications. It could be used to develop new fluorescent dyes with improved properties, such as enhanced brightness and photostability. It could also be used to develop new catalysts for chemical reactions, such as those involving the oxidation of alcohols. Additionally, MBOCA could be used to synthesize a variety of organic compounds, such as amides, esters, and nitriles. Finally, MBOCA could be used to develop new methods for tracking the movement and interactions of molecules in living cells.

Synthesemethoden

MBOCA is typically synthesized from 6-bromo-2-methylbenzooxazole, an aromatic compound containing a five-membered ring of carbon and oxygen atoms, and a bromine atom. The 6-bromo-2-methylbenzooxazole is reacted with an amine in the presence of a base catalyst, such as potassium carbonate, to form MBOCA. This reaction is known as an amide synthesis. The amide synthesis can be carried out at temperatures ranging from room temperature to 120°C, and is typically completed in a few hours.

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-11-7-3-2-6(9(10)12)4-8(7)13-5/h2-4H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLOBFVGNYAIBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)

![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)